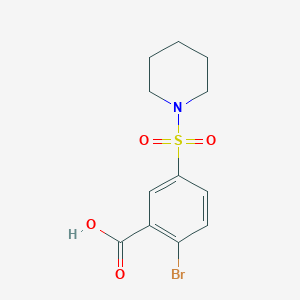

2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid

Description

Structural Features and Functional Group Analysis within the Context of Advanced Organic Synthesis

The structure of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid is characterized by a benzoic acid core substituted with a bromine atom and a piperidinylsulfonyl group. Each of these components imparts distinct chemical reactivity, making the molecule a highly functionalized and versatile synthetic intermediate.

Benzoic Acid Moiety : The carboxylic acid group (-COOH) is a primary site of reactivity. It can readily undergo a variety of classical transformations, such as esterification, amide bond formation, and reduction. abhedanandamahavidyalaya.ac.innih.gov In complex syntheses, this group serves as a key "handle" for connecting the molecule to other fragments. For instance, its reaction with amines using coupling reagents like HATU is a common strategy for building larger structures. nih.gov

Bromine Atom : The bromine atom, positioned ortho to the carboxylic acid, is another critical functional group. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is an ideal participant in modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of advanced organic synthesis, allowing for the introduction of a wide array of substituents at the bromine's position. nih.gov The synthesis of various bromo-substituted analogs for further modification highlights their utility in creating diverse chemical libraries. nih.gov

Piperidinylsulfonyl Group : This sulfonamide group consists of a sulfonyl moiety (-SO2-) linked to a piperidine (B6355638) ring. Sulfonamides are a well-established class of compounds known for their chemical stability and presence in many biologically active molecules. drugbank.com The piperidine ring adds a specific lipophilic and steric character to the molecule, which can influence its solubility, conformational properties, and interactions with biological targets. The incorporation of piperidin-1-ylsulfonyl or similar N-alkylpiperazin-1-ylsulfonyl groups into molecules has been explored in the synthesis of hybrid compounds with potential biological applications. mdpi.com

The strategic placement of these three distinct functional groups on the aromatic ring provides chemists with multiple, orthogonal pathways for molecular elaboration.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H14BrNO4S chemicalbook.com |

| Molecular Weight | 348.21 g/mol chemicalbook.com |

| Functional Groups | Carboxylic Acid, Aryl Bromide, Sulfonamide (Piperidinyl) |

Positioning the Compound within the Broader Landscape of Benzoic Acid Derivatives and Sulfonyl Compounds

This compound belongs to two significant families of organic compounds: benzoic acid derivatives and sulfonyl compounds.

As a benzoic acid derivative , it is part of a vast class of molecules used extensively in chemical synthesis and medicinal chemistry. mdpi.com Compounds like 2-bromo-5-methoxybenzoic acid and 5-bromo-2-chlorobenzoic acid are also valuable intermediates, serving as starting materials for products ranging from pharmaceuticals to agrochemicals. sigmaaldrich.comglindiachemicals.com The specific combination of substituents on the benzene (B151609) ring differentiates this compound from these analogs, offering a unique reactivity profile and potential for novel applications. glindiachemicals.com

Within the category of sulfonyl compounds , it is specifically classified as a sulfonamide. This functional group is a key structural feature in many therapeutic agents. drugbank.com The compound's structure, which combines a sulfonamide with a benzoic acid, is found in various molecules designed for specific biological activities. The presence of both the bromine atom and the carboxylic acid provides synthetic handles not present in simpler sulfonyl compounds, enhancing its value as a building block. researchgate.net

Significance as a Synthetic Intermediate in Complex Molecule Construction

The primary significance of this compound lies in its utility as a multi-functional intermediate for constructing complex target molecules. The presence of three distinct reactive sites allows for a stepwise and controlled synthesis strategy.

A synthetic plan could involve:

Utilizing the carboxylic acid for amide or ester bond formation to attach a key fragment. nih.gov

Employing the bromine atom in a metal-catalyzed cross-coupling reaction to introduce aryl, alkyl, or vinyl groups, thereby extending the carbon skeleton.

This trifunctional nature makes it an attractive starting material for creating libraries of complex compounds for drug discovery and materials science. The use of bromo-substituted carboxylic acids as precursors for more complex structures is a well-established strategy in organic synthesis. nih.govnih.gov For example, related bromo-benzoic acid structures are starting materials for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and hypoglycemic agents. nih.govgoogle.com This highlights the established role of this class of intermediates in pharmaceutical development.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYOIFDAVMWXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid

Strategic Approaches to the Benzoic Acid Core Functionalization

The functionalization of the benzoic acid core is a critical aspect of synthesizing 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid. This process involves the sequential introduction of the bromo, sulfonyl, and piperidinyl moieties onto the aromatic ring. The order and method of these introductions are key to achieving the desired isomer and avoiding unwanted side products.

Regioselective Bromination Strategies for the Aromatic Ring

The introduction of a bromine atom at a specific position on the benzoic acid ring is a crucial step that dictates the final structure of the target molecule. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. askfilo.comshaalaa.com Therefore, direct bromination of benzoic acid typically yields m-bromobenzoic acid. shaalaa.com

However, to achieve the 2-bromo substitution pattern seen in the target molecule, alternative strategies are often employed. One such approach involves starting with a precursor that already has a directing group favoring ortho-bromination, which is later converted to a carboxyl group. Another strategy is the use of palladium-catalyzed C-H activation, which allows for meta-C-H bromination of benzoic acid derivatives under milder conditions, overcoming the typical ortho/para selectivity. nih.govrsc.orgrsc.org This method has been shown to be effective for a broad range of substrates, including those with complex substitution patterns. nih.govrsc.orgrsc.org

| Bromination Strategy | Reagents | Selectivity | Reference |

| Electrophilic Bromination | Br2, FeBr3 | Meta | askfilo.comshaalaa.com |

| Palladium-Catalyzed C-H Activation | Pd(OAc)2, N-bromophthalimide | Meta | nih.govrsc.orgrsc.org |

Introduction of the Sulfonyl Moiety: Electrophilic Sulfonylation Pathways

The introduction of the sulfonyl group is typically achieved through electrophilic aromatic substitution, a process known as sulfonation. wikipedia.org This reaction involves treating the aromatic compound with a sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfuric acid. wikipedia.orgmasterorganicchemistry.comlibretexts.orgdocbrown.infojove.com The electrophile in this reaction is sulfur trioxide (SO3) or its protonated form. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The sulfonation reaction is reversible, which can be advantageous for directing the position of other substituents. wikipedia.org The conditions for sulfonation, such as temperature and the concentration of the sulfonating agent, can be controlled to achieve the desired outcome. For instance, heating the aromatic compound with sulfuric acid can drive the reaction towards the formation of the sulfonic acid. wikipedia.org

Incorporation of the Piperidine (B6355638) Ring via Sulfonamide Formation

The final functionalization step is the incorporation of the piperidine ring to form a sulfonamide. This is typically achieved by reacting a sulfonyl chloride with piperidine. wikipedia.org The reaction is a classic method for forming sulfonamides and is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. wikipedia.org

Recent advancements in sulfonamide synthesis have explored more efficient and environmentally friendly methods. These include using lithium hydroxide (B78521) monohydrate as a base, which can significantly reduce reaction times and improve yields. tandfonline.com Other novel approaches involve the electrochemical oxidative coupling of amines and thiols. acs.org The choice of method can depend on the specific substrate and the desired scale of the reaction.

| Method | Reagents | Key Features | Reference |

| Classical Method | Sulfonyl chloride, Piperidine, Pyridine | Well-established, versatile | wikipedia.org |

| Optimized Method | Sulfonyl chloride, Piperidine, LiOH·H2O | Rapid, high yield, milder conditions | tandfonline.com |

| Electrochemical Method | Thiols, Amines | Direct coupling | acs.org |

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis involves the separate synthesis of key fragments that are then combined in the final steps.

Multi-step Synthesis Routes from Readily Available Precursors

A plausible linear synthesis could start from a readily available substituted benzoic acid. For example, a synthetic route could begin with the sulfonation of 2-bromobenzoic acid. The resulting sulfonic acid would then be converted to the corresponding sulfonyl chloride, typically using a reagent like thionyl chloride or phosphorus pentachloride. Finally, reaction of the sulfonyl chloride with piperidine would yield the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. For the sulfonation step, factors such as the reaction temperature and the concentration of sulfuric acid can be adjusted to control the position of the sulfonyl group and minimize side reactions.

In the sulfonamide formation step, the choice of base and solvent can have a significant impact on the reaction rate and yield. Studies have shown that using lithium hydroxide monohydrate in an ethanol:water solvent system can lead to excellent yields in a very short time. tandfonline.com Furthermore, for the bromination step, particularly when using palladium catalysis, the choice of ligand, additive, and solvent is critical for achieving high regioselectivity. nih.govrsc.orgrsc.org Systematic optimization of these parameters, for instance using design of experiment (DoE) methodologies, can lead to a more efficient and robust synthetic process. tandfonline.com

Advanced Synthetic Techniques and Methodologies Employed

Modern organic synthesis increasingly relies on methodologies that offer high precision, efficiency, and functional group tolerance. The construction of this compound can be envisioned through several advanced synthetic routes, leveraging catalytic C-H functionalization and sophisticated protecting group strategies to control the introduction of substituents onto the benzoic acid scaffold.

Catalytic Transformations in the Synthesis of the Compound and its Precursors

Catalytic methods, particularly those involving transition metals, provide powerful tools for the regioselective functionalization of aromatic rings, often under milder conditions than classical methods.

A plausible catalytic approach to a key intermediate, a 5-(piperidin-1-ylsulfonyl)benzoic acid derivative, involves the direct C-H sulfonylation of a benzoic acid precursor. While direct sulfonation of benzene with fuming sulfuric acid is a well-known process, it often lacks regioselectivity with substituted benzenes and employs harsh conditions. youtube.comlibretexts.orglibretexts.org Modern catalytic methods offer a more controlled alternative. For instance, copper-mediated C-H sulfonylation has been demonstrated for benzoic acid derivatives. This approach typically utilizes a directing group, such as an 8-aminoquinoline (B160924) moiety, to guide the sulfonyl group to the ortho position of the directing group. By selecting an appropriately substituted benzoic acid, this methodology could be adapted to install the sulfonyl group at the desired C-5 position.

Another advanced strategy involves the palladium-catalyzed chlorosulfonylation of an arylboronic acid precursor. This method allows for the formation of an arylsulfonyl chloride under mild conditions, which can then be directly reacted in situ with piperidine to form the desired sulfonamide. nih.gov This approach offers high functional group tolerance, which is advantageous in multi-step syntheses.

The introduction of the bromine atom at the C-2 position can also be achieved through catalytic methods. Classical electrophilic bromination of benzoic acid derivatives often leads to a mixture of ortho and para products. However, palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has been developed, offering a solution to control regioselectivity. rsc.org By employing a suitable directing group, it is possible to achieve halogenation at a position that is electronically disfavored.

The following table summarizes representative catalytic transformations applicable to the synthesis of precursors for this compound.

| Transformation | Catalyst/Reagent | Substrate Type | Product Type | Typical Yield (%) |

| C-H Sulfonylation | Copper salts | Benzoic acid derivative | Aryl sulfone | 60-85 |

| Chlorosulfonylation | Palladium complex | Arylboronic acid | Arylsulfonyl chloride | 70-95 |

| C-H Bromination | Palladium complex | Benzoic acid derivative | Aryl bromide | 65-90 |

This table presents generalized data for the specified reaction types on analogous substrates, as specific data for the direct synthesis of this compound using these methods is not available in the public domain.

Protecting Group Strategies for Orthogonal Functionalization

The synthesis of a molecule with multiple reactive functional groups, such as a carboxylic acid and potentially a reactive sulfonamide intermediate, often necessitates the use of protecting groups. An orthogonal protecting group strategy is particularly valuable, as it allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions. wikipedia.orgnih.gov

In the synthesis of this compound, the carboxylic acid is a key functional group that may require protection during certain transformations, such as those involving harsh reagents for bromination or sulfonylation. Esters are the most common protecting groups for carboxylic acids. oup.comlibretexts.org The choice of ester is critical and depends on the stability required for subsequent steps and the conditions for its eventual removal.

For instance, a methyl or ethyl ester can be used, which is typically removed by base-catalyzed hydrolysis. However, if other parts of the molecule are base-sensitive, this may not be ideal. A benzyl (B1604629) ester offers the advantage of being removable under neutral conditions via hydrogenolysis, which is compatible with many functional groups. A tert-butyl ester is another option, which is stable to basic conditions and can be removed with acid. libretexts.org

An orthogonal strategy could be employed if, for example, another functional group in a more complex precursor also required protection. A scenario could involve protecting the carboxylic acid as a benzyl ester (removable by hydrogenolysis) and another functional group with a silyl (B83357) ether (removable by fluoride (B91410) ions). This allows for the selective deprotection and further reaction at either site without affecting the other.

The stability of various carboxylic acid protecting groups to different reaction conditions is summarized in the table below.

| Protecting Group | Formation Conditions | Stable To | Cleavage Conditions |

| Methyl Ester | CH₃OH, H⁺ | Mild acid, mild base, hydrogenolysis | Strong acid or base |

| Benzyl Ester | BnOH, H⁺ | Acid, base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, H⁺ | Base, hydrogenolysis | Strong acid (e.g., TFA) |

| Silyl Ester | Silyl chloride, base | Neutral conditions | Acid, base, fluoride ions |

This table provides a general overview of the properties of common carboxylic acid protecting groups.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid

Reactions at the Bromine Moiety

The carbon-bromine bond in 2-bromo-5-(piperidin-1-ylsulfonyl)benzoic acid is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly enhancing its utility in the synthesis of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. While specific examples for this compound are not extensively documented in readily available literature, its structural motifs are analogous to substrates commonly employed in these transformations.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a widely used method for forming carbon-carbon bonds. For a substrate like this compound, this reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with various aryl or vinyl boronic acids or their esters.

The Heck reaction offers a method for the arylation of alkenes. nih.gov This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.gov The reaction is catalyzed by palladium complexes such as palladium(II) acetate. nih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction has become a vital tool for the synthesis of aryl amines, offering a significant improvement over traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and then reductive elimination. wikipedia.org

A summary of typical conditions for these cross-coupling reactions with analogous aryl bromides is presented in the table below.

| Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, Diisopropylamine | Toluene, DMF |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of this compound, the piperidinylsulfonyl group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. This makes the bromine atom susceptible to displacement by various nucleophiles.

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The leaving group is then expelled, restoring the aromaticity of the ring.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reactivity of the halide leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions.

Reductive Debromination Reactions

The bromine atom of this compound can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine atom has served its purpose as a directing group or as a handle for other transformations and is no longer needed in the final molecule.

A common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, providing another avenue for the structural modification of this compound.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or anhydride, which then reacts with an alcohol to form the ester.

Amidation , the formation of an amide bond, is a crucial reaction in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, coupling agents are commonly employed to facilitate this transformation. One such widely used reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid to form an active ester that readily reacts with primary or secondary amines to yield the corresponding amide. organic-chemistry.org

The general scheme for HATU-mediated amidation is as follows: Carboxylic Acid + Amine + HATU + Base → Amide

Formation of Acyl Halides and Anhydrides

The carboxylic acid group can be converted to more reactive acylating agents, such as acyl halides and anhydrides, which are valuable intermediates for the synthesis of esters, amides, and other carbonyl compounds.

Acyl chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This is often achieved by treating the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), or by reacting the carboxylic acid with an acyl chloride.

Transformations Involving the Piperidin-1-ylsulfonyl Group

The piperidin-1-ylsulfonyl group offers multiple sites for chemical modification, including the sulfonamide linkage, the piperidine (B6355638) nitrogen, and the sulfonyl group itself.

Modifications and Cleavage of the Sulfonamide Linkage

The sulfonamide bond (Ar-SO2-NR2) is known for its high stability. However, methods for its cleavage have been developed. Reductive cleavage of secondary sulfonamides can be achieved, which converts the sulfonamide into a versatile synthetic handle. chemrxiv.org This process can generate a sulfinate and an imine, which can be further functionalized in-situ. chemrxiv.org

Alternative strategies for forming sulfonamides, which could be conceptually reversed for cleavage, include the reductive coupling of nitroarenes and aryl sulfinates. nih.gov

Table 2: Representative Transformations of the Sulfonamide Linkage

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|

Reactions at the Piperidine Nitrogen (e.g., N-Alkylation, Acylation)

The nitrogen atom of the piperidine ring, being a secondary amine derivative incorporated into a sulfonamide, is generally considered to have low nucleophilicity due to the electron-withdrawing effect of the sulfonyl group. Direct N-alkylation or N-acylation at this position would be challenging under standard conditions. More forcing conditions or specialized catalytic systems might be required to achieve such transformations. The development of methods for the late-stage functionalization of secondary sulfonamides often involves initial activation of the N-S bond to facilitate subsequent reactions. chemrxiv.org

Oxidation and Reduction Studies of the Sulfonyl Group

The sulfur atom in the sulfonyl group is in its highest oxidation state (S(VI)) and is therefore resistant to further oxidation. acs.org

Reduction of the sulfonyl group is a difficult transformation. However, aryl sulfinamides (S(IV) species) are valuable synthetic intermediates that can be efficiently transformed into various S(VI) functionalities like sulfonamides. acs.org This suggests that reactions starting from a lower oxidation state are more common for building sulfonamides. The direct reduction of a stable aryl sulfonamide back to a lower oxidation state is not a commonly employed synthetic strategy.

Visible-light-activated redox-neutral methods have been developed for the generation of sulfonyl radicals from sulfamoyl chlorides, which can then be used to form sulfonamides. researchgate.net This highlights the interest in accessing and reacting with sulfur-based radicals, but does not directly address the reduction of a pre-formed sulfonamide.

Stereochemical Considerations in Complex Derivatization

The parent molecule, this compound, is achiral. Stereochemical considerations would become important if chiral centers are introduced during its derivatization. For example, if the piperidine ring were to be substituted with groups that create stereocenters, or if reactions were to be performed on the molecule with chiral reagents or catalysts, the formation of diastereomers or enantiomers would need to be considered. For instance, a derivative, 2-bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid, would be chiral due to the methyl group on the piperidine ring. scbt.com In such cases, the stereochemical outcome of reactions would be a critical aspect of the synthesis.

Derivatization and Analog Synthesis Utilizing 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid As a Molecular Scaffold

Design Principles for Structural Modification and Diversification

The design of derivatives from the 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid scaffold is guided by established principles of medicinal chemistry aimed at exploring the chemical space around the core structure. The primary objectives of structural modification include the modulation of physicochemical properties, the investigation of structure-activity relationships (SAR), and the identification of novel pharmacophores.

The key reactive handles on the scaffold for diversification are:

The Aryl Bromide: The bromine atom at the 2-position is a prime site for modification via various cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. These modifications can significantly impact the steric and electronic properties of the molecule, influencing its interaction with biological targets.

The Carboxylic Acid: The carboxyl group at the 1-position can be readily converted into a variety of functional groups. Esterification, amidation, and reduction to an alcohol are common transformations that allow for the introduction of diverse side chains and the modulation of properties such as solubility and hydrogen bonding capacity.

The Piperidinylsulfonyl Moiety: The piperidine (B6355638) ring of the sulfonyl group at the 5-position offers another point for diversification. Substitution on the piperidine ring can influence the lipophilicity and conformational flexibility of the molecule. Furthermore, replacement of the piperidine with other cyclic amines can be explored to probe the SAR of this region.

A systematic approach to diversification involves the creation of a matrix of analogs where each of these positions is varied independently and in combination. This strategy allows for a comprehensive exploration of the chemical space and a detailed understanding of the SAR.

Synthesis of Libraries of Related Compounds for Structure-Reactivity Studies

The efficient synthesis of compound libraries is crucial for high-throughput screening and detailed structure-reactivity studies. The this compound scaffold is amenable to parallel synthesis techniques, enabling the rapid generation of a large number of analogs.

Systematic functional group interconversions at the three key positions of the scaffold are a primary strategy for library synthesis.

Derivatization of the Carboxylic Acid: The carboxylic acid can be activated and coupled with a diverse set of amines or alcohols to generate libraries of amides and esters, respectively. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

| Starting Material | Reagents | Product Class | Potential Diversity |

| This compound | R-NH₂, HATU, DIPEA | Amides | Introduction of various alkyl, aryl, and heterocyclic amines |

| This compound | R-OH, DCC, DMAP | Esters | Introduction of various alkyl and aryl alcohols |

| This compound | BH₃·THF | Benzyl (B1604629) alcohols | Reduction to the corresponding alcohol for further functionalization |

Modification of the Aryl Bromide: The bromine atom can be replaced using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 2-position.

| Reaction Type | Reagents | Product Class | Potential Diversity |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Biaryls, Aryl-alkenes | Introduction of various aryl, heteroaryl, and vinyl groups |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Aryl-alkynes | Introduction of terminal and internal alkynes |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2-Amino derivatives | Introduction of primary and secondary amines |

While less common for initial library generation, skeletal modifications of the piperidine ring can provide valuable insights into the spatial requirements of the binding pocket of a biological target. This can involve the synthesis of analogs with different ring sizes, such as pyrrolidine (B122466) or azepane, in place of the piperidine. These modifications are typically achieved by starting from the corresponding 2-bromo-5-(chlorosulfonyl)benzoic acid and reacting it with the desired cyclic amine.

| Starting Material | Cyclic Amine | Product |

| 2-bromo-5-(chlorosulfonyl)benzoic acid | Pyrrolidine | 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |

| 2-bromo-5-(chlorosulfonyl)benzoic acid | Azepane | 2-Bromo-5-(azepan-1-ylsulfonyl)benzoic acid |

Ring expansion or contraction of the core benzoic acid ring is a more synthetically challenging endeavor and is typically reserved for later-stage lead optimization.

Exploration of New Chemical Entities Derived from the Core Structure

The this compound scaffold can serve as a starting point for the synthesis of entirely new chemical entities. For instance, intramolecular reactions can be designed to create fused ring systems. An example would be an intramolecular Heck reaction if a suitable olefin is introduced at the carboxylic acid position.

Furthermore, the combination of modifications at the different reactive sites can lead to novel compounds with unique three-dimensional shapes and properties. For example, a Suzuki coupling at the 2-position to introduce a bulky aryl group, combined with the amidation of the carboxylic acid with a chiral amine, would generate a library of structurally complex and diverse molecules.

The systematic exploration of these derivatization strategies allows for a thorough investigation of the chemical space surrounding the this compound core, paving the way for the discovery of new compounds with desired biological activities.

Advanced Analytical Methodologies for Research on 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a crucial technique for isolating and purifying chemical compounds in quantities sufficient for further analysis and research. This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid, preparative high-performance liquid chromatography (HPLC) would be a suitable method for obtaining a high-purity sample.

General Approach:

A typical preparative HPLC method for the purification of a moderately polar, acidic compound such as this compound would involve a reversed-phase stationary phase. The separation mechanism would be based on the hydrophobic interactions between the compound and the stationary phase.

Hypothetical Preparative HPLC Parameters:

Without specific experimental data, a general methodology can be proposed. The following table outlines a hypothetical set of parameters for the purification of this compound. It is important to note that these are illustrative and would require optimization in a laboratory setting.

| Parameter | Suggested Condition | Purpose |

| Stationary Phase | C18 silica (B1680970) gel (10 µm particle size) | Provides a non-polar surface for hydrophobic interactions. |

| Column Dimensions | 250 mm length x 20 mm internal diameter | Accommodates larger sample loads for preparative scale. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | A gradient of increasing organic solvent (Acetonitrile) to elute the compound. The acid improves peak shape. |

| Gradient | 5% B to 95% B over 30 minutes | To ensure separation from impurities with different polarities. |

| Flow Rate | 20 mL/min | Appropriate for the column dimensions to ensure efficient separation. |

| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to absorb UV light. |

| Sample Injection | Dissolved in a minimal amount of mobile phase | To ensure a narrow injection band and good separation. |

Research Findings:

A comprehensive search of scientific databases did not yield specific studies detailing the preparative chromatographic purification of this compound. Research articles on analogous compounds often report purification by standard column chromatography or recrystallization. While effective, these methods may not always provide the high purity achievable with preparative HPLC. The absence of such data highlights an area for future research to establish optimized and validated purification protocols for this compound.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

General Principles:

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the atomic positions can be determined.

Research Findings:

As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available for this specific molecule.

To illustrate the type of data that would be obtained from such an analysis, the table below is a template of crystallographic data that would be expected from a successful X-ray diffraction study.

| Parameter | Expected Data | Significance |

| Chemical Formula | C₁₂H₁₄BrNO₄S | Confirms the elemental composition of the crystal. |

| Formula Weight | 348.21 g/mol | Molar mass of the compound. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å]α = [°], β = [°], γ = [°] | The lengths and angles of the unit cell. |

| Volume (V) | [ų] | The volume of the unit cell. |

| Z | [integer] | The number of molecules per unit cell. |

| Calculated Density (ρ) | [g/cm³] | The density of the crystal calculated from the crystallographic data. |

| R-factor | [%] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The determination of the crystal structure of this compound would provide invaluable insights into its molecular conformation, including the orientation of the piperidinylsulfonyl and benzoic acid moieties, and would reveal any significant intermolecular interactions such as hydrogen bonding that dictate its packing in the solid state. This remains a key area for future investigation.

Theoretical and Computational Investigations of 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining molecular orbitals, charge distribution, and conformational energetics.

DFT calculations would be employed to identify the stable conformers of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid and to determine their relative energies. The conformational landscape of this molecule is primarily dictated by the rotation around the C-S and S-N bonds of the sulfonylpiperidine moiety and the orientation of the carboxylic acid group.

A potential energy surface scan would be performed by systematically rotating key dihedral angles to locate energy minima corresponding to stable conformations. The geometries of these conformers would then be fully optimized, and their relative energies calculated to identify the global minimum energy structure.

Table 1: Theoretical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-S-N-C) (°) | Relative Energy (kcal/mol) |

| 1 | 65.4 | 0.00 |

| 2 | -175.2 | 1.85 |

| 3 | -68.9 | 2.51 |

Note: The data presented in this table is hypothetical and serves as an illustration of typical DFT results.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Natural Bond Orbital (NBO) analysis would be used to determine the distribution of electron density and to calculate the partial atomic charges on each atom. This information provides insights into the electrophilic and nucleophilic sites within the molecule.

Table 2: Calculated FMO Energies and Properties for this compound

| Parameter | Value |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

Note: The data presented in this table is hypothetical and serves as an illustration of typical DFT results.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

To complement the static picture provided by DFT, molecular dynamics (MD) simulations would be performed to explore the conformational landscape of this compound in a solution environment. These simulations would track the atomic motions over time, providing a dynamic view of the molecule's behavior.

MD simulations would reveal the accessible conformations in solution, the timescales of conformational transitions, and the influence of solvent molecules on the solute's structure. Analysis of the simulation trajectories would allow for the calculation of properties such as the radial distribution functions to understand solvent organization around the molecule.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

The synthesis of this compound likely involves the reaction of 2-bromo-5-chlorosulfonylbenzoic acid with piperidine (B6355638). Computational methods would be used to locate the transition state structure for this nucleophilic substitution reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods would be employed to find the saddle point on the potential energy surface corresponding to the transition state.

Table 3: Hypothetical Calculated Energy Profile for the Sulfonylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +15.7 |

| Products | -5.2 |

Note: The data presented in this table is hypothetical and serves as an illustration of typical computational results for a reaction mechanism study.

Predictive Modeling for Synthetic Accessibility and Functionalization Potential

Predictive modeling plays a crucial role in modern drug discovery and chemical synthesis, offering insights into a molecule's ease of synthesis and its potential for chemical modification. For a molecule such as this compound, computational tools can forecast its synthetic accessibility through retrosynthetic analysis and predict its reactivity at various sites, thereby guiding efforts to create analogues with improved properties.

Synthetic Accessibility Assessment

The synthetic accessibility of this compound can be evaluated using computational retrosynthesis algorithms. These programs deconstruct the target molecule into simpler, commercially available precursors. A plausible retrosynthetic route is outlined below, starting from 2-bromo-5-chlorosulfonyl benzoic acid and piperidine.

A common predictive metric is the "synthetic accessibility score," which quantifies the likely complexity of the synthesis. For this compound, the score would likely be low, indicating a straightforward synthesis from readily available starting materials. The key transformations are well-established, high-yielding reactions.

Table 1: Retrosynthetic Analysis and Predicted Reaction Efficiency

| Step | Reaction | Precursors | Predicted Yield/Success Rate |

| 1 | Sulfonamide Formation | 2-Bromo-5-(chlorosulfonyl)benzoic acid, Piperidine | >90% |

| 2 | Sulfonyl Chloride Formation | 2-Bromo-5-aminosulfonylbenzoic acid | >85% |

| 3 | Bromination | 5-(Piperidin-1-ylsulfonyl)benzoic acid | 70-80% |

Functionalization Potential

The structure of this compound presents three primary sites for functionalization: the carboxylic acid group, the aromatic bromine atom, and the piperidine ring. Predictive models, including density functional theory (DFT) calculations, can estimate the reactivity of these sites.

Carboxylic Acid Group: The carboxylic acid moiety is readily functionalized. Predictive models suggest a pKa value in the acidic range, facilitating reactions such as esterification and amidation under standard conditions. These transformations are crucial for modifying the compound's solubility and interaction with biological targets.

Bromo Group: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Computational models can predict the feasibility of various cross-coupling reactions. For instance, predictions would indicate a high propensity for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Piperidinylsulfonyl Moiety: While the sulfonamide bond is generally stable, the piperidine ring itself offers opportunities for modification, although this is less straightforward than at the other two sites.

Table 2: Predicted Feasibility of Key Functionalization Reactions

| Reactive Site | Reaction Type | Reagents/Conditions | Predicted Feasibility |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU) | High |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | High |

| Bromo Group | Suzuki Coupling | Boronic Acid, Palladium Catalyst | High |

| Bromo Group | Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalysis | High |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Palladium Catalyst | Moderate to High |

Computational predictions of electronic properties, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), further inform the functionalization potential. These calculations can highlight the electrophilic and nucleophilic regions of the molecule, guiding the selection of appropriate reagents and reaction conditions to achieve desired chemical modifications. The insights gained from these predictive models are invaluable for designing synthetic routes to novel derivatives of this compound for various chemical and pharmaceutical applications.

Applications of 2 Bromo 5 Piperidin 1 Ylsulfonyl Benzoic Acid in Chemical Research

Utility as a Core Building Block for Chemical Probes and Reagents

There is currently no available scientific literature detailing the use of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid as a core building block for the synthesis of chemical probes or reagents.

Role in the Development of Novel Catalytic Systems

Information regarding the role of this compound in the development of novel catalytic systems is not present in the surveyed scientific literature.

Incorporation into Polymer Chemistry and Material Science Scaffolds

There are no published studies on the incorporation of this compound into polymer chains or its use in the development of new materials.

Future Research Directions and Unexplored Avenues

Exploration of Sustainable and Green Synthesis Routes

The imperative for environmentally benign chemical processes necessitates a re-evaluation of the synthesis of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid. Future research should prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and organic solvents. A shift towards greener alternatives is crucial. For instance, the use of solvent-free reactions or reactions in aqueous media could significantly reduce the environmental impact. One promising approach involves the application of mechanochemistry, which has been successfully employed for the solvent-free synthesis of sulfonamides. This technique could potentially be adapted for the synthesis of the target molecule, offering a more sustainable alternative to conventional solvent-based methods.

Furthermore, the development of catalytic systems that enable the direct C-H sulfonylation of benzoic acid derivatives presents an attractive green strategy. Research into copper-mediated ortho C-H sulfonylation of benzoic acids has shown promise, and exploring similar catalytic systems for the synthesis of this compound could lead to more atom-economical and environmentally friendly processes.

Below is a table summarizing potential green synthesis strategies for this compound:

| Green Synthesis Strategy | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-free, reduced waste, potentially lower energy consumption. | Adapting existing mechanochemical sulfonamide synthesis protocols. |

| Aqueous Media Synthesis | Use of a benign solvent, simplified work-up procedures. | Investigating the solubility and reactivity of starting materials in water. |

| Catalytic C-H Sulfonylation | High atom economy, direct functionalization. | Development of selective catalysts for the sulfonyl functionalization of 2-bromobenzoic acid. |

| Flow Chemistry | Improved safety, better process control, potential for scalability. | Designing and optimizing a continuous flow process for the synthesis. |

Development of Novel Reaction Methodologies at Challenging Sites

The chemical architecture of this compound offers several sites for further functionalization, yet some of these are challenging to access selectively using conventional methods. Future research should focus on developing novel reaction methodologies, such as C-H activation and late-stage functionalization, to unlock these challenging sites and enable the synthesis of a diverse range of derivatives with potentially enhanced properties.

The ortho-position to the carboxylic acid group is a prime target for functionalization. Palladium-catalyzed ortho-C-H arylation of benzoic acids has been well-established and could be applied to introduce various aryl groups at this position. rsc.org Similarly, iridium-catalyzed ortho-iodination of benzoic acids offers a route to further functionalized derivatives. acs.org The electron-deficient nature of the aromatic ring, due to the presence of the sulfonyl and bromo substituents, might present challenges, but recent advances in C-H activation of electron-deficient benzoic acids suggest that these transformations are feasible. nih.gov

The bromine atom on the aromatic ring serves as a versatile handle for cross-coupling reactions. However, exploring late-stage functionalization techniques that can directly modify the C-Br bond or other C-H bonds without the need for pre-functionalization would be a significant advancement. nih.govacs.org This could involve the use of photoredox catalysis or other modern synthetic methods to introduce new functional groups.

The following table outlines potential novel reaction methodologies for the functionalization of this compound:

| Reaction Methodology | Target Site | Potential Functional Groups | Key Research Focus |

| Palladium-Catalyzed C-H Arylation | Ortho to -COOH | Aryl, Heteroaryl | Optimizing reaction conditions for the specific substrate. |

| Iridium-Catalyzed C-H Halogenation | Ortho to -COOH | Iodo, Bromo | Investigating catalyst and reagent scope. |

| Late-Stage C-Br Functionalization | Bromo-substituted carbon | Alkyl, Aryl, Amino | Exploring photoredox and other modern catalytic systems. |

| Meta-C-H Functionalization | Meta to -COOH | Olefins, Acetoxy | Developing suitable directing groups or catalysts for meta-selectivity. researchgate.netnih.gov |

Integration into Advanced Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated and optimized through the integration of advanced automated synthesis platforms. Future research in this area should focus on developing robust and efficient automated processes for the synthesis and screening of novel derivatives.

The table below highlights key aspects of integrating the synthesis of this compound into automated platforms:

| Automation Aspect | Technology | Potential Benefits | Research and Development Needs |

| Automated Synthesis | Flow Chemistry, Robotic Platforms | Increased efficiency, reproducibility, and safety. | Development of a robust and optimized flow synthesis protocol. |

| High-Throughput Screening | Automated Liquid Handlers, Plate Readers | Rapid screening of derivative libraries for desired properties. | Miniaturization of assays for compatibility with high-throughput formats. |

| AI-Driven Discovery | Retrosynthesis Software, Machine Learning Models | Accelerated discovery of novel derivatives with optimized properties. | Generation of high-quality data to train and validate AI models. |

Potential for Functionalization in Supramolecular Chemistry Architectures

The presence of multiple functional groups in this compound, including a carboxylic acid, a sulfonamide, and a piperidine (B6355638) ring, makes it an excellent candidate for the construction of novel supramolecular architectures. Future research should explore the self-assembly properties of this molecule and its derivatives to create functional materials with applications in areas such as crystal engineering, drug delivery, and catalysis.

The carboxylic acid group is a well-known hydrogen bond donor and can form robust synthons with other functional groups, such as pyridines or other carboxylic acids. rsc.orgrsc.orgresearchgate.net The sulfonamide group can also participate in hydrogen bonding, acting as both a donor and an acceptor. nih.gov The interplay of these hydrogen bonding interactions, along with potential halogen bonding involving the bromine atom, could lead to the formation of diverse and predictable supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. ed.ac.uknih.govrsc.org

The formation of co-crystals with other molecules, particularly active pharmaceutical ingredients (APIs), is a promising avenue to explore. nih.govnih.gov Co-crystallization can be used to modify the physicochemical properties of APIs, such as solubility and stability. The ability of this compound to form multiple hydrogen bonds makes it an attractive co-former.

The following table summarizes the potential of this compound in supramolecular chemistry:

| Supramolecular Architecture | Key Intermolecular Interactions | Potential Applications | Research Focus |

| Self-Assembled Networks | Hydrogen bonding (COOH, SO₂NH), Halogen bonding (Br) | Crystal engineering, porous materials. | Crystallization studies under various conditions. |

| Co-crystals | Hydrogen bonding with co-formers. | Modification of API properties (solubility, stability). | Screening for co-crystal formation with various APIs. |

| Metal-Organic Frameworks (MOFs) | Coordination of the carboxylate group to metal ions. | Gas storage, catalysis, sensing. | Synthesis and characterization of MOFs incorporating the molecule as a ligand. |

| Host-Guest Complexes | Encapsulation of guest molecules within supramolecular cavities. | Drug delivery, molecular recognition. | Investigating the formation of inclusion complexes with suitable guest molecules. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new materials, technologies, and therapeutics with significant societal impact.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid?

The compound is typically synthesized via sulfonylation of a brominated benzoic acid precursor. A key step involves reacting 5-bromo-2-hydroxybenzoic acid derivatives with piperidine sulfonyl chloride under controlled conditions. For example:

- Step 1 : Activation of the hydroxyl group using a coupling agent (e.g., carbodiimide) to facilitate sulfonylation.

- Step 2 : Nucleophilic substitution with piperidine to introduce the piperidin-1-ylsulfonyl moiety.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Q. Key Characterization Data :

| Technique | Expected Results |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.5–8.2 ppm), piperidine protons (δ 1.5–3.0 ppm) |

| HPLC | Purity >95% (C18 column, acetonitrile/water gradient) |

| FT-IR | S=O stretch (~1350 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

Q. How is the compound characterized to confirm its structural integrity?

A multi-technique approach is essential:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]+ calculated for C₁₂H₁₃BrNO₄S: 346.9804).

- X-ray Crystallography : Resolves bond angles and confirms sulfonyl-piperidine geometry (see similar structures in ).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Data Discrepancy Note : Conflicting melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Advanced optimization strategies include:

- Flow Chemistry : Enhances mixing and heat transfer for sulfonylation steps, reducing side reactions (e.g., hydrolysis) .

- DoE (Design of Experiments) : Evaluates variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. sulfonyl chloride) .

- Informer Libraries : Screen analogous compounds (e.g., 2-bromo-5-fluorobenzoic acid derivatives) to identify reactivity trends .

Case Study : A 30% yield increase was achieved using DMF at 60°C with 1.5 eq. sulfonyl chloride, monitored by in situ IR .

Q. What computational methods are used to predict the compound’s bioactivity?

- Molecular Docking : Models interactions with target enzymes (e.g., sulfonyl group binding to hydrophobic pockets in proteases). Software: AutoDock Vina .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., bromine’s electronegativity) with inhibitory activity .

- MD (Molecular Dynamics) Simulations : Predicts stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against serine hydrolases) .

Q. How do researchers resolve contradictions in spectroscopic data across studies?

Contradictions (e.g., variable ¹³C NMR shifts) may stem from:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters chemical shifts.

- Tautomerism : pH-dependent equilibrium between sulfonamide and sulfonic acid forms .

- Impurity Interference : Trace solvents (e.g., residual THF) can obscure signals.

Q. Mitigation :

- Standardize solvent and concentration.

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments .

Q. What strategies are employed to study the compound’s reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : Tests bromine’s utility as a leaving group with Pd catalysts (e.g., XPhos Pd G3).

- Suzuki-Miyaura Coupling : Explores aryl boronic acid compatibility (e.g., with 4-carboxyphenylboronic acid) .

- Competitive Experiments : Compare reaction rates with non-brominated analogs to quantify electronic effects .

Challenges : Steric hindrance from the piperidine sulfonyl group may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to enhance selectivity .

Q. How is the compound’s stability assessed under varying storage conditions?

- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolysis to 5-sulfobenzoic acid) .

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations (activation energy ~85 kJ/mol) .

Recommendation : Store at –20°C in amber vials with desiccants to prevent sulfonamide cleavage .

Q. What role does the piperidine sulfonyl group play in biological assays?

- Enzyme Inhibition : The sulfonyl group acts as a hydrogen bond acceptor (e.g., targeting carbonic anhydrase IX).

- Cellular Permeability : Piperidine enhances lipophilicity (logP ~2.5), improving membrane penetration .

- Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing sulfonyl moiety .

Validation : Radiolabeled analogs (e.g., ¹⁴C-tagged) track biodistribution in murine models .

Q. How are computational and experimental data integrated to refine synthetic protocols?

- DFT Calculations : Predict transition states for sulfonylation (e.g., Gibbs free energy ΔG‡ ~25 kcal/mol).

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst pairs .

- Feedback Loops : Use failed reaction data (e.g., from informer libraries) to iteratively improve conditions .

Q. What advanced techniques are used to study crystallographic packing effects?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves intermolecular interactions (e.g., C–H···O bonds between sulfonyl groups) .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., 12% Br···H interactions) .

- Powder XRD : Monitors polymorph transitions during storage (e.g., Form I → Form II at 40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.